molecular formula C25H23N3O2S B392273 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B392273
M. Wt: 429.5g/mol
InChI Key: CNKWCBUDFFZTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the oxo group to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions

    Hydroxyl Derivatives: From reduction reactions

    Substituted Aromatics: From substitution reactions

Scientific Research Applications

2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: Potential use as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Biological Studies: Investigation of its effects on cellular pathways and molecular targets.

    Industrial Applications: Use as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular responses.

    Signal Transduction: Interference with intracellular signaling pathways, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Thioether Compounds: Compounds with similar sulfanyl groups but different core structures.

Uniqueness

2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H23N3O2S

Molecular Weight

429.5g/mol

IUPAC Name

2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C25H23N3O2S/c1-17(2)18-12-14-19(15-13-18)26-23(29)16-31-25-27-22-11-7-6-10-21(22)24(30)28(25)20-8-4-3-5-9-20/h3-15,17H,16H2,1-2H3,(H,26,29)

InChI Key

CNKWCBUDFFZTCM-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.